molecular formula C20H26N8 B6458104 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2548992-59-0

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No. B6458104
CAS RN: 2548992-59-0
M. Wt: 378.5 g/mol
InChI Key: UVNHNBAEQRGTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine (6-TBCP) is a compound that has been studied as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for the replication of DNA. The inhibition of DHODH by 6-TBCP has been studied in the context of cancer treatment, as DHODH is overexpressed in many cancer cells.

Mechanism of Action

The mechanism of action of 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is twofold. First, 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine binds to the active site of DHODH, which inhibits the enzyme’s activity and thus prevents the synthesis of pyrimidine nucleotides. Second, 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine binds to the active site of GSK-3, which inhibits the enzyme’s activity and thus prevents the regulation of various cellular processes such as cell proliferation, cell differentiation, and apoptosis.
Biochemical and Physiological Effects
Inhibition of DHODH by 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been shown to reduce the synthesis of pyrimidine nucleotides, which are essential for the replication of DNA. Inhibition of GSK-3 by 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been shown to induce apoptosis in cancer cells in vitro. Additionally, 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been shown to inhibit the growth of colon cancer cells in vitro, as well as to reduce cell proliferation and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine in lab experiments include its ability to inhibit the activity of DHODH and GSK-3 and its ability to induce apoptosis in cancer cells in vitro. The limitations of using 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine in lab experiments include its potential toxicity and the fact that it is a synthetic compound and not naturally occurring.

Future Directions

Potential future directions for research involving 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine include further study of its mechanism of action, further study of its biochemical and physiological effects, further study of its potential toxicity, and further study of its potential therapeutic applications in the treatment of cancer. Additionally, further research could be conducted to investigate the potential of 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine as an inhibitor of other enzymes involved in the regulation of cellular processes such as cell proliferation, cell differentiation, and apoptosis. Finally, research could be conducted to investigate the potential of 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine as an inhibitor of other enzymes involved in the synthesis of pyrimidine nucleotides.

Synthesis Methods

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can be synthesized from 6-tert-butyl-4-chloropyrimidine (6-TBC) and 1-ethyl-4-(2-hydroxyethyl)piperazine (EHEP). 6-TBC is first reacted with EHEP in the presence of an acid catalyst such as p-toluenesulfonic acid (pTSA) to form 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine. This reaction occurs in an organic solvent such as dichloromethane (DCM) at a temperature of 60-70°C. The reaction is then quenched with a base such as sodium carbonate (Na2CO3) to neutralize the acid catalyst and yield 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine.

Scientific Research Applications

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been studied as an inhibitor of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for the replication of DNA. Inhibition of DHODH by 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been studied in the context of cancer treatment, as DHODH is overexpressed in many cancer cells. 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been shown to inhibit the growth of colon cancer cells in vitro, as well as to induce apoptosis and reduce cell proliferation in these cells. Additionally, 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been studied as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of various cellular processes such as cell proliferation, cell differentiation, and apoptosis. Inhibition of GSK-3 by 6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has been shown to induce apoptosis in cancer cells in vitro.

properties

IUPAC Name

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-20(2,3)14-10-15(26-17(25-14)13-4-5-13)27-6-8-28(9-7-27)19-16-18(22-11-21-16)23-12-24-19/h10-13H,4-9H2,1-3H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNHNBAEQRGTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

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